Methyl cubane-1-carboxylate
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Overview
Description
Methyl cubane-1-carboxylate is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane and its derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The rigidity and three-dimensional structure of cubane make it an attractive scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. . This method is compatible with other oxidizable functional groups and can be scaled up using flow electrochemical conditions.
Industrial Production Methods
While large-scale industrial production methods for this compound are not extensively documented, the practical large-scale synthesis of cubane derivatives generally involves the preparation of 1,4-cubanedicarboxylic acid, which can then be functionalized to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl cubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylate group.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the cubane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Hofer–Moest reaction employs oxidative conditions to achieve decarboxylation and ether formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative decarboxylation can yield alkoxy cubanes, while nucleophilic substitution can introduce various functional groups to the cubane core .
Scientific Research Applications
Methyl cubane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl cubane-1-carboxylate involves its interaction with molecular targets through its rigid and unique cubic structure. This structure allows for specific binding interactions and can influence the compound’s biological activity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a different three-dimensional structure.
Bicyclo[2.2.2]octane: A less strained hydrocarbon with a cage-like structure.
Uniqueness
Methyl cubane-1-carboxylate is unique due to its combination of the cubane core and the carboxylate functional group. This combination provides a rigid and versatile scaffold that can be functionalized in various ways, making it valuable for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUNEBRHQXOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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